

Spectroscopic Profile of 1-(4-Bromophenyl)imidazole: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(4-Bromophenyl)imidazole

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1-(4-Bromophenyl)imidazole**, a key building block in medicinal chemistry and materials science. This document compiles available spectroscopic information, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to facilitate its use in research and development. Detailed experimental protocols for acquiring such data are also presented.

Spectroscopic Data Summary

Precise spectroscopic data for **1-(4-Bromophenyl)imidazole** is not widely available in public spectral databases. However, analysis of closely related structures and general principles of spectroscopic interpretation allows for a reliable prediction of its spectral characteristics. The following tables summarize the expected and reported data for **1-(4-Bromophenyl)imidazole** and its analogues.

Table 1: ¹H NMR Spectroscopic Data

Proton Assignment	Expected Chemical Shift (δ, ppm)	Observed Chemical Shift (δ, ppm) for 2-(4-Bromophenyl)-4,5-diphenyl-1H-imidazole[1]	Multiplicity	Coupling Constant (J, Hz)
H-2'	7.50 - 7.70	8.12	Doublet	~8.5
H-3'	7.30 - 7.50	7.51-7.58 (multiplet)	Doublet	~8.5
H-2	7.80 - 8.00	-	Singlet	-
H-4	7.10 - 7.30	-	Singlet	-
H-5	7.10 - 7.30	-	Singlet	-

Table 2: ¹³C NMR Spectroscopic Data

Carbon Assignment	Expected Chemical Shift (δ, ppm)	Observed Chemical Shift (δ, ppm) for 2-(4-Bromophenyl)-4,5-diphenyl-1H-imidazole[1]
C-1' (C-Br)	120 - 125	121.9
C-2'	132 - 134	131.3
C-3'	122 - 124	129.6
C-4'	137 - 139	137.8
C-2	135 - 138	144.8
C-4	120 - 122	128.4
C-5	128 - 130	128.7

Table 3: IR Spectroscopic Data

Vibrational Mode	Expected Wavenumber (cm-1)	Observed Wavenumber (cm-1) for 2-(4-Bromophenyl)-4,5-diphenyl-1H-imidazole[1]
C-H stretch (Aromatic)	3100 - 3000	3030
C=C stretch (Aromatic)	1600 - 1450	1598, 1499, 1482, 1450
C-N stretch	1350 - 1250	1325 (implied)
C-Br stretch	700 - 500	501

Table 4: Mass Spectrometry Data

Parameter	Value
Molecular Formula	C9H7BrN2
Molecular Weight	223.07 g/mol [2]
Predicted m/z for [M+H]+	222.98, 224.98 (isotopic peaks for Br)

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and proton/carbon environments of **1-(4-Bromophenyl)imidazole**.

Methodology:

- Sample Preparation:
 - Weigh approximately 5-10 mg of **1-(4-Bromophenyl)imidazole**.
 - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a clean, dry vial.

- Transfer the solution to a 5 mm NMR tube.
- Instrument Setup:
 - The ^1H and ^{13}C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher.
 - The spectrometer is locked to the deuterium signal of the solvent.
 - Shimming is performed to optimize the magnetic field homogeneity.
- Data Acquisition:
 - For ^1H NMR, a standard pulse sequence is used with a sufficient number of scans to achieve a good signal-to-noise ratio.
 - For ^{13}C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance sensitivity.
 - Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **1-(4-Bromophenyl)imidazole**.

Methodology (Attenuated Total Reflectance - ATR):

- Sample Preparation:
 - A small amount of the solid **1-(4-Bromophenyl)imidazole** is placed directly onto the ATR crystal.
- Instrument Setup:
 - A background spectrum of the clean, empty ATR crystal is recorded.
- Data Acquisition:

- The sample is brought into firm contact with the crystal using a pressure clamp.
- The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
- The instrument's software automatically subtracts the background spectrum from the sample spectrum.

Mass Spectrometry (MS)

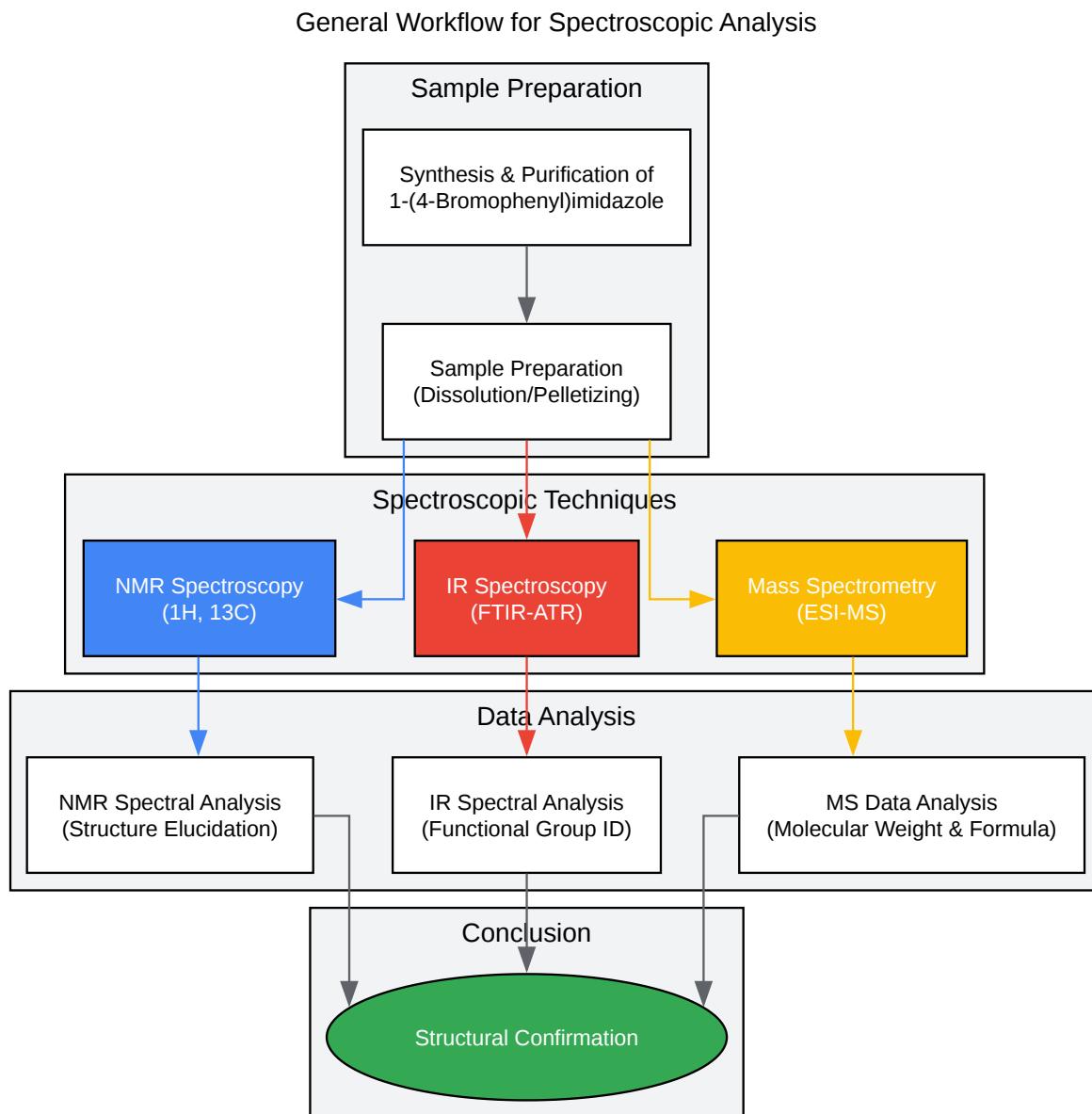
Objective: To determine the molecular weight and fragmentation pattern of **1-(4-Bromophenyl)imidazole**.

Methodology (Electrospray Ionization - ESI):

- Sample Preparation:
 - A dilute solution of **1-(4-Bromophenyl)imidazole** is prepared in a suitable solvent (e.g., methanol, acetonitrile).
- Instrument Setup:
 - The mass spectrometer is calibrated using a standard of known mass.
 - The ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow) are optimized for the analyte.
- Data Acquisition:
 - The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatograph.
 - The mass spectrum is acquired over a relevant m/z range.
 - The presence of the characteristic isotopic pattern for bromine (79Br and 81Br in approximately a 1:1 ratio) is a key diagnostic feature.

Visualizations

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like **1-(4-Bromophenyl)imidazole**.



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Caption: A flowchart illustrating the general workflow for the spectroscopic characterization of a chemical compound.

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References

- 1. rsc.org [rsc.org]
- 2. 1-(4-Bromophenyl)imidazole | C9H7BrN2 | CID 2735604 - PubChem [pubchem.ncbi.nlm.nih.gov]
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